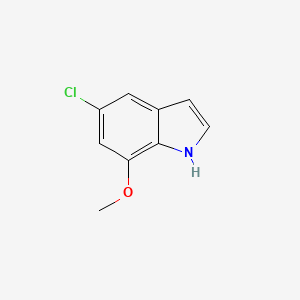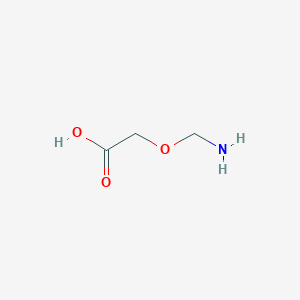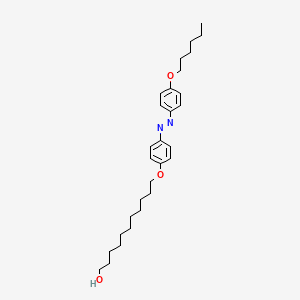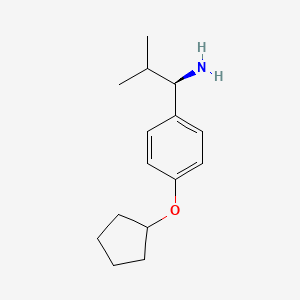
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is a chiral amine compound characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a 2-methylpropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting 4-hydroxyphenyl with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Amino Group: The intermediate is then subjected to a reductive amination reaction with 2-methylpropanal in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can be used as a chiral building block for the synthesis of more complex molecules.
Biology
The compound may serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a precursor for the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific receptors or enzymes, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(4-Methoxyphenyl)-2-methylpropylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(4-Ethoxyphenyl)-2-methylpropylamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
The presence of the cyclopentyloxy group in (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine may confer unique steric and electronic properties, potentially leading to different biological activities or chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
(1R)-1-(4-cyclopentyloxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-11(2)15(16)12-7-9-14(10-8-12)17-13-5-3-4-6-13/h7-11,13,15H,3-6,16H2,1-2H3/t15-/m1/s1 |
Clave InChI |
QIXYFSXCRQJLSS-OAHLLOKOSA-N |
SMILES isomérico |
CC(C)[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)OC2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



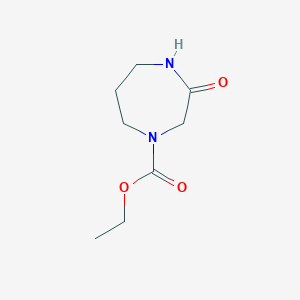
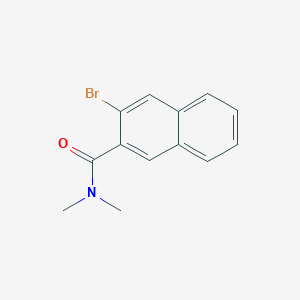

![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)
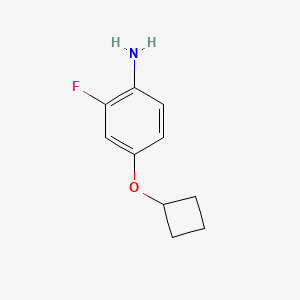
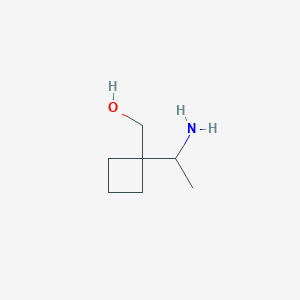
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
